molecular formula C9H7Cl2NS2 B14613086 N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine CAS No. 59753-76-3

N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine

Katalognummer: B14613086
CAS-Nummer: 59753-76-3
Molekulargewicht: 264.2 g/mol
InChI-Schlüssel: GXMKRHODXYVPHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a 1,3-dithietane ring and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable dithietane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the dithietane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(2,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine is unique due to its 1,3-dithietane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Eigenschaften

CAS-Nummer

59753-76-3

Molekularformel

C9H7Cl2NS2

Molekulargewicht

264.2 g/mol

IUPAC-Name

N-[(2,4-dichlorophenyl)methyl]-1,3-dithietan-2-imine

InChI

InChI=1S/C9H7Cl2NS2/c10-7-2-1-6(8(11)3-7)4-12-9-13-5-14-9/h1-3H,4-5H2

InChI-Schlüssel

GXMKRHODXYVPHY-UHFFFAOYSA-N

Kanonische SMILES

C1SC(=NCC2=C(C=C(C=C2)Cl)Cl)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.